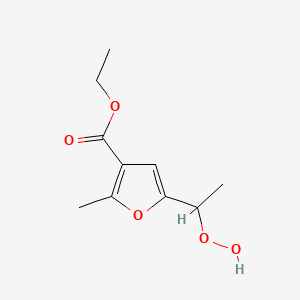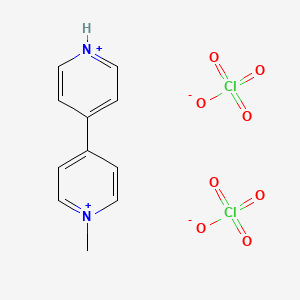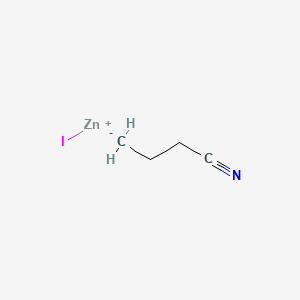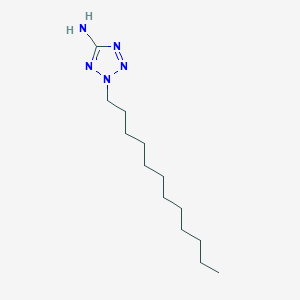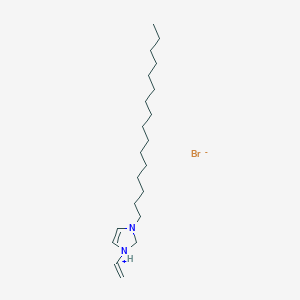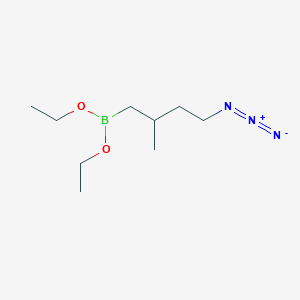![molecular formula C7H10ClN5O2S B14282032 Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro- CAS No. 131748-65-7](/img/structure/B14282032.png)
Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group, a thiazole ring, and a nitro group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with a halogenated acetic acid derivative under acidic conditions.
Introduction of the Guanidine Group: The guanidine group is introduced by reacting the thiazole derivative with a suitable guanidine precursor, such as N,N-dimethylguanidine, under basic conditions.
Nitration: The final step involves the nitration of the guanidine-thiazole intermediate using a nitrating agent, such as nitric acid, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is typically carried out in large-scale reactors with precise control over reaction parameters. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors are used to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with the chlorine atom replaced by other functional groups.
科学的研究の応用
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Modulate Signaling Pathways: Affect signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- can be compared with other similar compounds, such as:
Guanidine Derivatives: Compounds with similar guanidine groups but different substituents, such as N,N-dimethylguanidine or N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethylguanidine.
Thiazole Derivatives: Compounds with similar thiazole rings but different functional groups, such as 2-chloro-5-thiazolylmethyl derivatives.
Nitro Compounds: Compounds with similar nitro groups but different core structures, such as nitrobenzene or nitroimidazole derivatives.
The uniqueness of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- lies in its combination of the guanidine group, thiazole ring, and nitro group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
131748-65-7 |
|---|---|
分子式 |
C7H10ClN5O2S |
分子量 |
263.71 g/mol |
IUPAC名 |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,1-dimethyl-3-nitroguanidine |
InChI |
InChI=1S/C7H10ClN5O2S/c1-12(2)7(11-13(14)15)10-4-5-3-9-6(8)16-5/h3H,4H2,1-2H3,(H,10,11) |
InChIキー |
QOCXQTBNEGILPH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


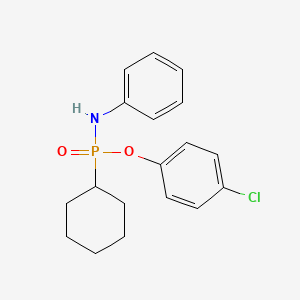
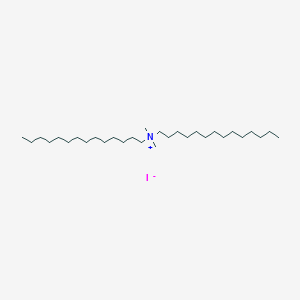
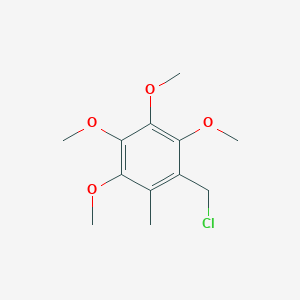
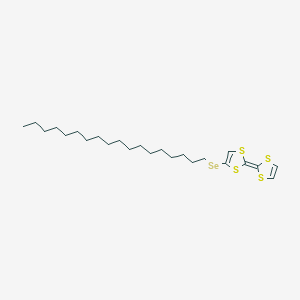
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)

